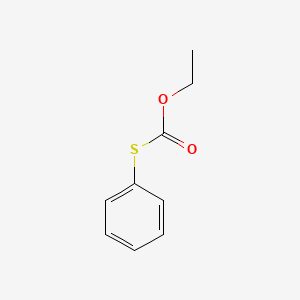

Ethyl phenylsulfanylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl phenylsulfanylformate is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Oxidation of the Phenylsulfanyl Group

The thioether moiety undergoes oxidation to sulfoxides or sulfones. For example:

-

Sulfoxide formation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields ethyl phenylsulfinylformate.

-

Sulfone formation : Prolonged oxidation with hydrogen peroxide (H₂O₂) or ozone generates ethyl phenylsulfonylformate.

Mechanistic Pathway :

-

Initial oxidation forms a sulfonium intermediate.

-

Subsequent nucleophilic attack by water or peroxide leads to sulfoxide or sulfone products .

Transesterification Reactions

The ester group reacts with alcohols under acidic or basic conditions to form new esters. For example, methanol in the presence of H₂SO₄ yields methyl phenylsulfanylformate.

Key Observations :

-

Equilibrium-driven process : Excess alcohol shifts equilibrium toward the product .

-

Catalytic alkoxides : Sodium methoxide (NaOMe) accelerates the reaction via nucleophilic acyl substitution .

| Alcohol (ROH) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | 85 | |

| Benzyl alcohol | NaOCH₂Ph | 78 |

Nucleophilic Acyl Substitution

Hydrolysis of the ester group produces phenylsulfanylformic acid:

-

Acidic hydrolysis (HCl/H₂O): Yields the free acid and ethanol.

-

Basic hydrolysis (NaOH): Forms the carboxylate salt, which can be acidified to isolate the acid .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration or sulfonation at the ortho and para positions due to the electron-donating sulfanyl group:

Example :

-

Nitration (HNO₃/H₂SO₄): Produces nitro derivatives at the ortho (major) and para (minor) positions.

| Electrophile | Position | Product Ratio (ortho:para) | Reference |

|---|---|---|---|

| NO₂⁺ | ortho/para | 3:1 |

Pummerer-Type Reactions

Oxidation to the sulfoxide enables participation in interrupted Pummerer reactions. For example, activation with trifluoroacetic anhydride (TFAA) generates a thionium ion intermediate, which reacts with nucleophiles like amines or alcohols :

Mechanistic Steps :

-

Sulfoxide activation by TFAA forms a thionium ion.

-

Nucleophilic attack by methanol yields α-methoxy derivatives.

-

Subsequent elimination regenerates the ester functionality.

Radical-Mediated Pathways

Under radical initiators (e.g., AIBN), the sulfanyl group can participate in hydrogen abstraction or coupling reactions. For instance:

Propriétés

Numéro CAS |

78725-90-3 |

|---|---|

Formule moléculaire |

C9H10O2S |

Poids moléculaire |

182.24 g/mol |

Nom IUPAC |

ethyl phenylsulfanylformate |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(10)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Clé InChI |

GRTYZPWCIXYJJR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)SC1=CC=CC=C1 |

SMILES canonique |

CCOC(=O)SC1=CC=CC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.